molecular formula C15H21NO4 B1336542 (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid CAS No. 499995-74-3

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Cat. No. B1336542
M. Wt: 279.33 g/mol
InChI Key: WWDMSBGBNGEQDH-LBPRGKRZSA-N
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Description

“(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid” is a unique chemical compound with the molecular formula C15H21NO4 . It has gained much scientific interest due to its significant biological properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid” consists of a tert-butoxycarbonyl group (Boc), an amino group, and an o-tolyl group attached to a propanoic acid backbone . The molecular weight of the compound is 279.33 g/mol .

Scientific Research Applications

Enantioselective Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid plays a critical role in the enantioselective synthesis of neuroexcitant analogues and other amino acids. For instance, it is used in the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA (Pajouhesh et al., 2000).

Heterogeneous and Recyclable Catalysis

The compound is also relevant in catalysis, particularly in N-tert-butoxycarbonylation of amines. A study utilized the commercially available heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, showing the compound's significance in environmentally benign catalytic processes (Heydari et al., 2007).

Synthesis of Bioactive Compounds

The derivative has been used in the synthesis of bioactive compounds. For example, the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from this compound has demonstrated strong anti-microbial activities in vitro (Pund et al., 2020).

Intermediate in Natural Product Synthesis

It also serves as a key intermediate in the synthesis of natural products. A study highlighted its use in synthesizing (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate of Biotin, which is essential in metabolic cycles (Qin et al., 2014).

Asymmetric Hydrogenation in Pharmacophore Preparation

In pharmacophore preparation, the asymmetric hydrogenation of enamines using chiral ferrocenyl ligands alongside (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid has been demonstrated, showcasing its importance in the synthesis of beta-amino acid pharmacophores (Kubryk & Hansen, 2006).

Polymer Synthesis

This compound is also integral in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of new materials with specific properties (Gao, Sanda & Masuda, 2003).

properties

IUPAC Name

(3S)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDMSBGBNGEQDH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426607
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

CAS RN

499995-74-3
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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